2-Iodo-N-(3-propoxyphenyl)benzamide
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Overview
Description
2-Iodo-N-(3-propoxyphenyl)benzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an iodine atom attached to the benzamide structure, along with a propoxyphenyl group. Aromatic amides are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-N-(3-propoxyphenyl)benzamide can be synthesized from 2-iodobenzoic acid. The synthesis involves the formation of an amide bond between the 2-iodobenzoic acid and 3-propoxyphenylamine. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(3-propoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aromatic rings and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-N-(3-propoxyphenyl)benzamide has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and drugs.
Biological Studies: It is used in biological studies to investigate the interactions of aromatic amides with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(3-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propoxyphenyl group contribute to the compound’s binding affinity and specificity. The compound can form hydrogen bonds, halogen bonds, and π-π interactions with its targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzamide: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.
2-Iodo-N-phenylbenzamide: Similar structure but without the propoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-Iodo-N-(3-propoxyphenyl)benzamide is unique due to the presence of both the iodine atom and the propoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and organic synthesis .
Properties
CAS No. |
58494-98-7 |
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Molecular Formula |
C16H16INO2 |
Molecular Weight |
381.21 g/mol |
IUPAC Name |
2-iodo-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16INO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
WFRJGNAAHJLDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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